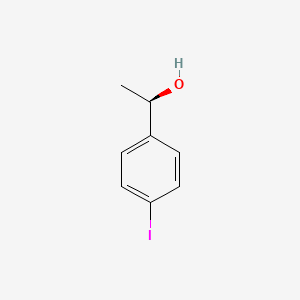
(1R)-1-(4-iodophenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(4-iodophenyl)ethan-1-ol: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions:
Reduction of (1R)-1-(4-iodophenyl)ethanone: One common method to synthesize (1R)-1-(4-iodophenyl)ethan-1-ol involves the reduction of (1R)-1-(4-iodophenyl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium iodide reacts with acetaldehyde to form this compound. This reaction requires anhydrous conditions and is usually performed in an ether solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes or continuous flow Grignard reactions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.
化学反应分析
Types of Reactions:
Oxidation: (1R)-1-(4-iodophenyl)ethan-1-ol can undergo oxidation reactions to form (1R)-1-(4-iodophenyl)ethanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be further reduced to form (1R)-1-(4-iodophenyl)ethane using strong reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products Formed:
Oxidation: (1R)-1-(4-iodophenyl)ethanone.
Reduction: (1R)-1-(4-iodophenyl)ethane.
Substitution: (1R)-1-(4-azidophenyl)ethan-1-ol, (1R)-1-(4-cyanophenyl)ethan-1-ol.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (1R)-1-(4-iodophenyl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Biology and Medicine:
Radiolabeling: The iodine atom in this compound can be replaced with radioactive iodine isotopes for use in radiolabeling studies, including imaging and tracing in biological systems.
Pharmacological Studies: The compound is investigated for its potential pharmacological properties, including its effects on various biological targets.
Industry:
Material Science: this compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (1R)-1-(4-iodophenyl)ethan-1-ol depends on its specific application. In radiolabeling, the compound’s iodine atom allows it to be tracked within biological systems. In pharmacological studies, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the biological context and the specific target of interest.
相似化合物的比较
(1R)-1-(4-bromophenyl)ethan-1-ol: Similar structure but with a bromine atom instead of iodine.
(1R)-1-(4-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of iodine.
(1R)-1-(4-fluorophenyl)ethan-1-ol: Similar structure but with a fluorine atom instead of iodine.
Comparison:
Reactivity: (1R)-1-(4-iodophenyl)ethan-1-ol is generally more reactive in substitution reactions compared to its bromine, chlorine, and fluorine analogs due to the weaker carbon-iodine bond.
Applications: The iodine-containing compound is preferred in radiolabeling applications due to the availability of radioactive iodine isotopes. The bromine, chlorine, and fluorine analogs may be used in other contexts where different reactivity or properties are desired.
属性
IUPAC Name |
(1R)-1-(4-iodophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUDBZIJCVKUHM-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
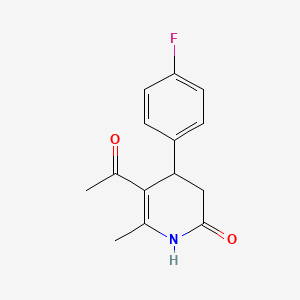
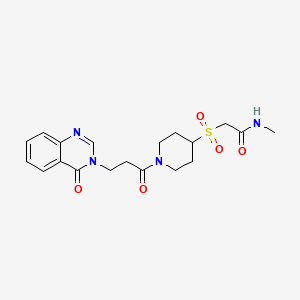
![1-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2442527.png)
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2442528.png)
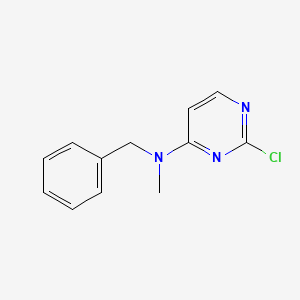
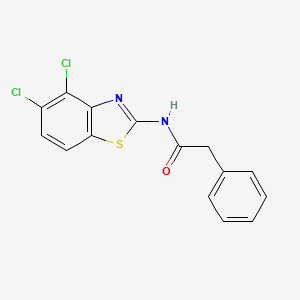
![2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide](/img/structure/B2442532.png)
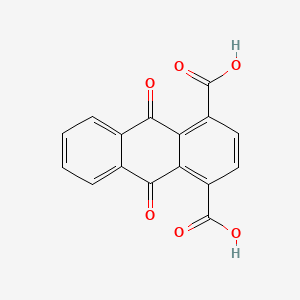
![6-Ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2442535.png)
![1-methyl-3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B2442536.png)
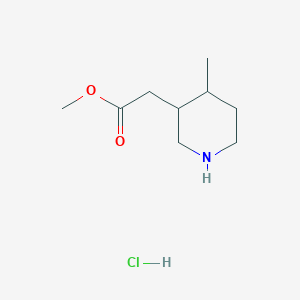
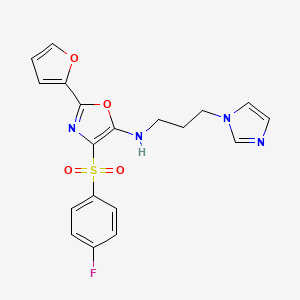
![3-(3-fluorophenyl)-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine](/img/structure/B2442539.png)
![7-Methoxy-1'-methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2442542.png)
